Cinnabarinic Acid-d4

Description

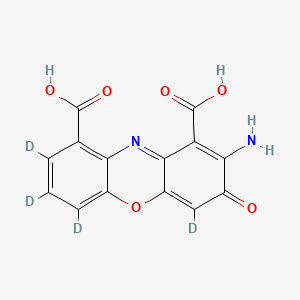

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H8N2O6 |

|---|---|

Molecular Weight |

304.25 g/mol |

IUPAC Name |

2-amino-4,6,7,8-tetradeuterio-3-oxophenoxazine-1,9-dicarboxylic acid |

InChI |

InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21)/i1D,2D,3D,4D |

InChI Key |

FSBKJYLVDRVPTK-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])OC3=C(C(=O)C(=C(C3=N2)C(=O)O)N)[2H])C(=O)O)[2H] |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Cinnabarinic Acid-d4 and its primary use in research?

An In-Depth Technical Guide to Cinnabarinic Acid-d4 for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated form of cinnabarinic acid, an endogenous metabolite of the kynurenine pathway. Its primary application in research is as an internal standard for the precise quantification of natural cinnabarinic acid in biological samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope labeling of this compound allows it to be distinguished from the endogenous, non-labeled cinnabarinic acid by its mass-to-charge ratio, ensuring accurate and reproducible measurements. This technical guide provides a comprehensive overview of this compound, its chemical properties, its principal use in research, and the broader biological significance of its non-deuterated analogue, cinnabarinic acid.

Introduction to this compound

This compound is a stable isotope-labeled derivative of cinnabarinic acid, a metabolite formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid, which itself is a product of tryptophan catabolism via the kynurenine pathway.[1][2][3] The "-d4" designation indicates that four hydrogen atoms in the Cinnabarinic Acid molecule have been replaced with deuterium atoms. This isotopic substitution makes this compound an ideal internal standard for quantitative analysis in mass spectrometry.[4][5]

The primary and critical use of this compound in a research setting is to serve as an internal standard for the accurate quantification of endogenous cinnabarinic acid. In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample. Because the internal standard is chemically very similar to the analyte (in this case, cinnabarinic acid) but has a different mass, it can be used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.

Chemical and Physical Properties

The key properties of this compound and its non-deuterated counterpart are summarized in the table below.

| Property | This compound | Cinnabarinic Acid |

| Formal Name | 2-amino-3-oxo-3H-phenoxazine-4,6,7,8-d4-1,9-dicarboxylic acid | 2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid |

| Molecular Formula | C₁₄H₄D₄N₂O₆ | C₁₄H₈N₂O₆ |

| Formula Weight | 304.3 | 300.22 g/mol |

| Purity | >99% deuterated forms (d1-d4) | ≥98% |

| Appearance | Solid | Powder |

| Solubility | Soluble in DMSO | Soluble in DMSO (up to 30 mg/ml) or DMF (up to 25 mg/ml) |

| CAS Number | Not specified, parent compound is 606-59-7 | 606-59-7 |

The Role of Cinnabarinic Acid in Biological Systems

While this compound is a tool for analytical chemistry, the scientific interest lies in the biological activities of cinnabarinic acid itself. Cinnabarinic acid is an endogenous metabolite with demonstrated neuromodulatory and immunomodulatory properties.

Neuromodulatory Effects

Cinnabarinic acid acts as a selective partial agonist at the metabotropic glutamate receptor 4 (mGluR4). It interacts with the glutamate binding pocket of the mGluR4 receptor. Activation of mGluR4 receptors is associated with neuroprotective effects.

Immunomodulatory Effects

Cinnabarinic acid is also a ligand for the aryl hydrocarbon receptor (AhR). This interaction can influence immune responses, for instance by driving the production of Interleukin-22 (IL-22) in T helper cells.

Quantitative Data on Cinnabarinic Acid's Biological Activity

The following table summarizes key quantitative data from in vitro studies on the biological effects of cinnabarinic acid.

| Biological Activity | Assay System | Concentration / IC₅₀ | Reference |

| mGluR4 Agonism | HEK293 cells expressing mGluR4 | 100 µM selectively induces inositol phosphate production | |

| D-amino acid oxidase (DAAO) Inhibition | Cell-free assay | IC₅₀ = 1.37 µM | |

| Induction of Apoptosis | Primary mouse thymocytes | 30 µM increases reactive oxygen species (ROS) and induces apoptosis |

Experimental Protocols

Quantification of Cinnabarinic Acid in Biological Samples using this compound and LC-MS/MS

This protocol provides a general workflow for the quantification of endogenous cinnabarinic acid in biological tissues.

Caption: Workflow for quantifying cinnabarinic acid using this compound.

Methodology:

-

Sample Preparation: Biological tissues are homogenized. A known amount of this compound is added to the homogenate. Proteins are then precipitated, and the supernatant containing the analyte and internal standard is collected.

-

LC-MS/MS Analysis: The supernatant is injected into an HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is set to monitor the specific mass transitions for both cinnabarinic acid and this compound.

-

Data Analysis: The peak areas for both compounds are integrated. The ratio of the peak area of cinnabarinic acid to that of this compound is calculated. This ratio is then used to determine the concentration of cinnabarinic acid in the original sample by comparing it to a standard curve.

Kynurenine Pathway and Cinnabarinic Acid Formation

The following diagram illustrates the position of cinnabarinic acid within the kynurenine pathway of tryptophan metabolism.

Caption: Formation of Cinnabarinic Acid in the Kynurenine Pathway.

Description: The essential amino acid tryptophan is metabolized primarily through the kynurenine pathway. Through a series of enzymatic steps, tryptophan is converted to kynurenine and subsequently to other metabolites, including 3-hydroxyanthranilic acid. Cinnabarinic acid is then formed via the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.

Signaling Pathways of Cinnabarinic Acid

The known molecular targets of cinnabarinic acid are the mGluR4 receptor and the aryl hydrocarbon receptor (AhR).

Caption: Signaling pathways of Cinnabarinic Acid.

Description: Cinnabarinic acid can bind to and activate the mGluR4 receptor on the cell surface, leading to downstream signaling cascades that are associated with neuroprotection. It can also enter the cell and bind to the aryl hydrocarbon receptor (AhR) in the cytoplasm. Upon binding, the AhR translocates to the nucleus and modulates the transcription of target genes, such as IL-22, resulting in immunomodulatory effects.

Conclusion

This compound is an indispensable tool for researchers studying the kynurenine pathway and its implications in neuroscience and immunology. Its role as an internal standard enables the accurate and reliable quantification of endogenous cinnabarinic acid, a metabolite of growing interest due to its neuroactive and immunomodulatory properties. A thorough understanding of its application in quantitative methodologies is crucial for advancing our knowledge of the physiological and pathological roles of kynurenine metabolites. For research use only, not for human or veterinary use.

References

- 1. Cinnabarinic acid - Wikipedia [en.wikipedia.org]

- 2. A Review on the Role and Function of Cinnabarinic Acid, a "Forgotten" Metabolite of the Kynurenine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Role and Function of Cinnabarinic Acid, a “Forgotten” Metabolite of the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

A Technical Guide to the Synthesis and Isotopic Labeling of Cinnabarinic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cinnabarinic acid and its deuterated analog, Cinnabarinic Acid-d4. This document details proposed experimental protocols, summarizes key quantitative data, and illustrates the relevant biological signaling pathways. Cinnabarinic acid, a metabolite of the tryptophan kynurenine pathway, is an agonist of the metabotropic glutamate receptor 4 (mGluR4) and the aryl hydrocarbon receptor (AhR), making it a molecule of significant interest in neurobiology and immunology.[1][2] The isotopically labeled this compound is an essential tool for quantitative studies, serving as an internal standard in mass spectrometry-based analyses.[3][4]

Synthesis of Cinnabarinic Acid and this compound

The synthesis of cinnabarinic acid is achieved through the oxidative dimerization of its precursor, 3-hydroxyanthranilic acid.[5] For the synthesis of this compound, a deuterated version of this precursor is required. The formal name of the commercially available standard, 2-amino-3-oxo-3H-phenoxazine-4,6,7,8-d4-1,9-dicarboxylic acid, indicates that the deuterium atoms are located on one of the aromatic rings. This suggests a synthetic route involving the oxidative coupling of one molecule of 3-hydroxyanthranilic acid with one molecule of 4,5,6-trideuterio-3-hydroxyanthranilic acid, or a subsequent H/D exchange, to arrive at the d4 product. A more direct route to a deuterated analog would involve the dimerization of two molecules of 3-hydroxyanthranilic acid-d3, which would yield Cinnabarinic Acid-d6. For the purposes of this guide, we will detail a proposed synthesis for Cinnabarinic Acid-d6, which would serve a similar purpose as an internal standard.

Proposed Synthesis of 3-Hydroxyanthranilic Acid-d3

Experimental Protocol:

-

Materials: 3-Hydroxyanthranilic acid, Deuterium oxide (D₂O, 99.9 atom % D), Amberlyst-15 ion-exchange resin (or another suitable acid catalyst like Pt/C).

-

Procedure:

-

In a pressure-rated reaction vessel, combine 3-hydroxyanthranilic acid (1.0 g) and Amberlyst-15 resin (1.0 g, dried).

-

Add deuterium oxide (20 mL) to the vessel.

-

Seal the vessel and heat the mixture at 110-120 °C with stirring for 48-72 hours.

-

Monitor the reaction progress by taking small aliquots, removing the D₂O under vacuum, resuspending in a deuterated solvent (e.g., DMSO-d6), and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the Amberlyst-15 resin.

-

Remove the D₂O from the filtrate by lyophilization to yield 3-hydroxyanthranilic acid-d3.

-

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the extent and location of deuteration.

-

Synthesis of Cinnabarinic Acid and its Deuterated Analog

The final step is the oxidative dimerization of the 3-hydroxyanthranilic acid precursor. The following protocol is adapted from known procedures for the synthesis of the unlabeled compound and can be applied to both the proteated and deuterated starting materials.

Experimental Protocol:

-

Materials: 3-Hydroxyanthranilic acid (or 3-hydroxyanthranilic acid-d3), methanol, diacetoxyiodobenzene.

-

Procedure:

-

Suspend 3-hydroxyanthranilic acid (or its deuterated analog) (1.0 g, 6.53 mmol) in methanol (250 mL) in a round-bottom flask.

-

Stir the suspension at room temperature (25 °C) for 15 minutes.

-

Add diacetoxyiodobenzene (4.31 g, 13.39 mmol) to the reaction mixture in portions over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by the formation of the red-orange precipitate of cinnabarinic acid.

-

Collect the precipitate by filtration.

-

Wash the solid with cold methanol and then with diethyl ether.

-

Dry the product under vacuum to yield cinnabarinic acid (or Cinnabarinic Acid-d6) as a red-orange solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.

-

Data Presentation

The following tables summarize the key physical and spectroscopic data for cinnabarinic acid and its deuterated analog.

Table 1: Physical and Chemical Properties

| Property | Cinnabarinic Acid | This compound (Commercial Standard) |

| IUPAC Name | 2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid | 2-amino-3-oxo-3H-phenoxazine-4,6,7,8-d4-1,9-dicarboxylic acid |

| Molecular Formula | C₁₄H₈N₂O₆ | C₁₄H₄D₄N₂O₆ |

| Molar Mass | 300.23 g/mol | 304.26 g/mol |

| Appearance | Red-orange solid | Solid |

| Purity | ≥98% (typical) | ≥99% deuterated forms (d₁-d₄) |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Table 2: Spectroscopic Data

| Data Type | Cinnabarinic Acid | This compound (Predicted/Reference) |

| ¹H NMR (DMSO-d6) | Aromatic protons typically appear in the range of 7.0-8.0 ppm. Amine and carboxylic acid protons are also present and may be broad. | Absence or significant reduction of signals corresponding to the deuterated positions (4, 6, 7, 8). |

| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 299.03 | [M-H]⁻ at m/z 303.05 |

| UV-Vis (in DMSO) | λmax ≈ 450 nm | λmax ≈ 450 nm |

Biological Signaling Pathways

Cinnabarinic acid is known to interact with at least two significant signaling pathways: the Aryl Hydrocarbon Receptor (AhR) pathway and the metabotropic glutamate receptor 4 (mGluR4) pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Cinnabarinic acid is an endogenous ligand for the AhR, a transcription factor involved in xenobiotic metabolism and immune responses.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Cinnabarinic Acid.

Metabotropic Glutamate Receptor 4 (mGluR4) Signaling Pathway

Cinnabarinic acid acts as a partial agonist at the mGluR4 receptor, which is a Gi/o-coupled receptor primarily located presynaptically, leading to the inhibition of neurotransmitter release.

Caption: mGluR4 signaling cascade initiated by Cinnabarinic Acid.

Conclusion

This technical guide outlines the synthesis of cinnabarinic acid and a proposed method for its isotopic labeling to produce a deuterated analog suitable for use as an internal standard. The provided experimental protocols, while based on established chemical principles, should be optimized and validated in a laboratory setting. The visualization of the AhR and mGluR4 signaling pathways highlights the biological relevance of cinnabarinic acid and provides a framework for understanding its mechanism of action in various physiological and pathological contexts. This information is intended to support researchers and professionals in the fields of drug discovery and development in their investigation of this intriguing endogenous metabolite.

References

The Kynurenine Pathway and Cinnabarinic Acid: A Nexus of Metabolism, Immunity, and Neuromodulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, accounting for over 95% of its catabolism.[1][2] Far from being a simple catabolic route for NAD+ synthesis, the KP is a critical signaling cascade that produces a host of bioactive metabolites, collectively known as kynurenines.[3][4] These molecules are pivotal in regulating immune responses, neuronal function, and cellular homeostasis.[5] Dysregulation of the KP is increasingly implicated in a wide spectrum of pathologies, including neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune conditions. Among its many metabolites, Cinnabarinic Acid (CA)—once considered a minor trace compound—is emerging as a key player with significant neuroprotective and immunomodulatory properties. This guide provides a comprehensive overview of the KP's biological significance, delves into the specific roles and mechanisms of Cinnabarinic Acid, presents quantitative data, and outlines key experimental methodologies for its study.

The Kynurenine Pathway: An Enzymatic Cascade

The metabolism of tryptophan down the kynurenine pathway is a multi-step enzymatic process initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). TDO is primarily expressed in the liver and is induced by corticosteroids, while IDO (with its isoforms IDO1 and IDO2) is expressed extrahepatically and is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ). This differential regulation places the KP at a crucial intersection between the endocrine, immune, and nervous systems.

The initial conversion of tryptophan yields N-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine (KYN). Kynurenine stands at a critical branching point, from which its fate determines the balance between neuroprotective and potentially neurotoxic downstream metabolites.

-

The Neuroprotective Branch: Kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA). KYNA is known for its neuroprotective properties, acting as an antagonist at ionotropic glutamate receptors (NMDA) and α7 nicotinic acetylcholine receptors.

-

The Neurotoxic/NAD+ Branch: Alternatively, kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to 3-hydroxykynurenine (3-HK). This branch can lead to the production of the excitotoxin quinolinic acid (QUIN), an NMDA receptor agonist, and is also the primary route for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). 3-HK itself is a generator of free radicals, contributing to oxidative stress.

Formation of Cinnabarinic Acid

Within the neurotoxic/NAD+ branch, the metabolite 3-hydroxyanthranilic acid (3-HAA) is formed from 3-HK via the enzyme kynureninase. Cinnabarinic Acid (CA) is subsequently formed through the non-enzymatic, oxidative dimerization of two molecules of 3-HAA.

Biological Significance and Pathophysiological Roles

The balance of KP metabolites is crucial for health, and its dysregulation is a hallmark of numerous diseases.

-

Immunomodulation: The KP is a central regulator of immunity. IDO1 activation in antigen-presenting cells depletes local tryptophan, which inhibits the proliferation of effector T-cells and promotes the generation of regulatory T-cells (Tregs). This mechanism is vital for maintaining immune tolerance but can be co-opted by tumors to evade immune surveillance. Kynurenine and other metabolites can also directly modulate immune cell function by acting as ligands for the Aryl Hydrocarbon Receptor (AhR).

-

Neurotransmission and Neurotoxicity: The brain is highly sensitive to KP metabolites. The opposing actions of KYNA (neuroprotective antagonist) and QUIN (excitotoxic agonist) at NMDA receptors create a delicate balance that influences neuronal excitability and survival. An elevated QUIN/KYNA ratio is associated with neuroinflammation and neuronal damage in conditions like Huntington's disease, Alzheimer's disease, and AIDS dementia complex. Conversely, abnormally high levels of KYNA in the brain have been linked to the cognitive deficits seen in schizophrenia.

-

Disease Involvement:

-

Neurodegenerative and Psychiatric Disorders: Imbalances in KP metabolites are consistently found in patients with Alzheimer's, Parkinson's, Huntington's, schizophrenia, and depression.

-

Cancer: Upregulation of IDO1 and/or TDO is a common feature of many cancers, creating an immunosuppressive microenvironment that facilitates tumor growth and metastasis.

-

Autoimmune and Inflammatory Diseases: The KP is activated in multiple sclerosis and other inflammatory conditions, where its metabolites can either exacerbate or mitigate inflammation.

-

Cinnabarinic Acid: A Multifunctional Metabolite

Cinnabarinic Acid (CA) is an endogenous metabolite formed from 3-hydroxyanthranilic acid. Though once overlooked, it is now recognized as a pleiotropic molecule that interacts with key receptors to mediate neuroprotection and immunomodulation.

Molecular Targets and Signaling Pathways

CA exerts its biological effects primarily through two distinct molecular targets:

-

Metabotropic Glutamate Receptor 4 (mGluR4): CA acts as a selective, partial orthosteric agonist at mGluR4. mGluR4 are presynaptic receptors that negatively modulate the release of glutamate. By activating these receptors, CA can reduce excessive glutamate release, thereby conferring protection against excitotoxicity.

-

Aryl Hydrocarbon Receptor (AhR): CA is an endogenous ligand for the AhR, a transcription factor that plays a crucial role in regulating immune responses. CA-mediated AhR activation can drive the production of the cytokine Interleukin-22 (IL-22), which is important for epithelial barrier function, and can modulate the balance between Th17 and regulatory T cells.

Therapeutic Potential

The dual activity of CA makes it an attractive candidate for therapeutic development:

-

Neuroprotection: Its mGluR4 agonist activity suggests potential applications in neurodegenerative disorders characterized by excitotoxicity.

-

Analgesia: Systemic administration of low doses of CA has been shown to reduce pain in animal models of inflammatory and neuropathic pain, an effect mediated by mGluR4 activation.

-

Immunomodulation: By activating the AhR, CA could be leveraged to treat conditions involving compromised barrier immunity or dysregulated T-cell responses.

Quantitative Data

The following tables summarize key quantitative aspects of the kynurenine pathway and Cinnabarinic Acid's activity.

Table 1: Key Enzymes of the Kynurenine Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Key Functions & Characteristics |

| Indoleamine 2,3-dioxygenase | IDO1, IDO2 | L-Tryptophan | N-Formylkynurenine | Rate-limiting step; extra-hepatic; induced by IFN-γ; key immune regulator. |

| Tryptophan 2,3-dioxygenase | TDO | L-Tryptophan | N-Formylkynurenine | Rate-limiting step; primarily hepatic; induced by corticosteroids. |

| Kynurenine 3-Monooxygenase | KMO | L-Kynurenine | 3-Hydroxykynurenine | Directs pathway toward QUIN and NAD+ synthesis; a key therapeutic target. |

| Kynureninase | KYNU | L-Kynurenine, 3-Hydroxykynurenine | Anthranilic Acid, 3-Hydroxyanthranilic Acid | PLP-dependent enzyme; deficiency leads to hydroxykynureninuria. |

| Kynurenine Aminotransferases | KATs (I-IV) | L-Kynurenine, 3-Hydroxykynurenine | Kynurenic Acid, Xanthurenic Acid | Catalyze formation of neuroprotective KYNA; four known isoforms in mammals. |

| 3-Hydroxyanthranilic Acid Dioxygenase | 3-HAAO | 3-Hydroxyanthranilic Acid | ACMS | Enzyme in the final steps toward QUIN and NAD+ synthesis. |

Table 2: Major KP Metabolites and Their Biological Roles

| Metabolite | Abbreviation | Key Biological Functions | Associated Pathologies |

| L-Kynurenine | KYN | Central precursor; AhR ligand; immunomodulator. | Cancer, Depression. |

| Kynurenic Acid | KYNA | Neuroprotective; antagonist at NMDA and α7nACh receptors; GPR35 agonist. | Schizophrenia (elevated), Cognitive deficits. |

| Quinolinic Acid | QUIN | Neurotoxic; excitotoxic; NMDA receptor agonist. | Huntington's, Alzheimer's, AIDS Dementia. |

| 3-Hydroxykynurenine | 3-HK | Pro-oxidant; generates free radicals; neurotoxic. | Neurodegenerative diseases. |

| Cinnabarinic Acid | CA | Neuroprotective (mGluR4 agonist); immunomodulatory (AhR agonist). | Potential therapeutic for pain, neuroinflammation. |

| Picolinic Acid | PIC | Neuroprotectant; metal chelator; anti-proliferative. | Immune regulation. |

Table 3: Cinnabarinic Acid (CA) - Receptor Interactions and Functional Outcomes

| Molecular Target | Type of Interaction | Key Cellular/Physiological Outcome | Therapeutic Implication |

| Metabotropic Glutamate Receptor 4 (mGluR4) | Partial Orthosteric Agonist | Inhibition of presynaptic glutamate release; neuroprotection against excitotoxicity. | Neurodegenerative diseases, Neuropathic pain. |

| Aryl Hydrocarbon Receptor (AhR) | Endogenous Ligand/Agonist | Nuclear translocation, gene transcription, induction of IL-22 production, modulation of Th17/Treg balance. | Inflammatory disorders, diseases with compromised barrier function. |

Experimental Protocols

Protocol: Quantification of KP Metabolites by LC-MS/MS

This method allows for the sensitive and specific measurement of tryptophan, kynurenine, KYNA, QUIN, CA, and other metabolites in biological matrices (e.g., plasma, cerebrospinal fluid, tissue homogenates).

1. Sample Preparation:

- Thaw samples (e.g., 100 µL of plasma) on ice.

- Add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or ice-cold methanol) containing a mixture of stable isotope-labeled internal standards for each analyte.

- Vortex vigorously for 1 minute to precipitate proteins.

- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

- Collect the supernatant and transfer to an autosampler vial for analysis.

2. Chromatographic Separation:

- System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient elution using two mobile phases is common. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to separate the analytes based on their hydrophobicity.

3. Mass Spectrometric Detection:

- System: A triple quadrupole mass spectrometer (MS/MS).

- Ionization: Electrospray ionization (ESI) in positive mode is typically used for these compounds.

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity.

4. Data Analysis:

- Quantify each analyte by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

- Determine concentrations by comparing these ratios to a standard curve prepared with known concentrations of each analyte.

Sample [label="Biological Sample\n(Plasma, CSF, Tissue)"];

Spike [label="Add Internal Standards"];

Precipitate [label="Protein Precipitation\n(e.g., TCA, Methanol)"];

Centrifuge [label="Centrifugation"];

Supernatant [label="Collect Supernatant"];

Inject [label="Inject into LC-MS/MS"];

LC [label="HPLC/UHPLC Separation\n(e.g., C18 column)"];

MS [label="MS/MS Detection\n(MRM Mode)"];

Analysis [label="Data Analysis\n(Peak Integration, Standard Curve)"];

Result [label="Metabolite Concentrations", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Spike -> Precipitate -> Centrifuge -> Supernatant -> Inject -> LC -> MS -> Analysis -> Result;

}

Caption: Experimental workflow for KP metabolite analysis by LC-MS/MS. #### 5.2. Protocol: Functional Assay for Cinnabarinic Acid Activity at mGluR4

This protocol assesses CA's ability to activate mGluR4 by measuring the inhibition of cyclic AMP (cAMP) production in a recombinant cell line.

1. Cell Culture:

* Culture HEK293 cells stably expressing the human mGlu4 receptor in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

* Plate cells in 96-well plates and grow to ~90% confluency.

2. cAMP Accumulation Assay:

* Wash cells once with serum-free medium or HBSS.

* Pre-incubate cells for 15 minutes with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

* Add Cinnabarinic Acid at various concentrations (e.g., from 1 nM to 100 µM). Include a positive control (e.g., the known mGluR4 agonist L-AP4) and a vehicle control.

* Immediately stimulate the cells with an adenylyl cyclase activator (e.g., 1 µM Forskolin) to induce cAMP production.

* Incubate for 20-30 minutes at 37°C.

3. cAMP Measurement:

* Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

* Measure intracellular cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

4. Data Analysis:

* Normalize the data to the response produced by Forskolin alone (0% inhibition) and the maximal inhibition achieved with the positive control (100% inhibition).

* Plot the percentage inhibition of cAMP formation against the log concentration of Cinnabarinic Acid.

* Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of Cinnabarinic Acid.

Conclusion

The kynurenine pathway represents a profoundly important metabolic and signaling hub that translates environmental and internal cues, such as inflammation and stress, into a complex biochemical output with far-reaching physiological consequences. Its deep involvement in immunity and neurotransmission makes it a critical area of study for a multitude of human diseases. Cinnabarinic Acid, with its unique dual action on mGluR4 and the AhR, exemplifies the therapeutic potential that lies within this pathway. As research continues to unravel the intricate roles of individual kynurenines, targeting the enzymes and receptors of the KP holds immense promise for the development of novel therapeutics for neurodegenerative, psychiatric, and inflammatory disorders.

References

- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 2. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. librarysearch.bates.edu [librarysearch.bates.edu]

The Role of Cinnabarinic Acid-d4 in Elucidating Neuroinflammatory Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammatory disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease, represent a significant and growing global health challenge. A key area of investigation in the pathophysiology of these conditions is the kynurenine pathway, a major route of tryptophan metabolism.[1][2] Metabolites of this pathway are increasingly recognized for their immunomodulatory and neuroactive properties.[2][3] Among these, Cinnabarinic Acid (CA) has emerged as a molecule of interest due to its neuroprotective effects.[4] This technical guide provides an in-depth overview of the role of Cinnabarinic Acid and its deuterated analogue, Cinnabarinic Acid-d4, in the study of neuroinflammatory disorders. While Cinnabarinic Acid is the endogenous active molecule, this compound serves as a critical analytical tool, an internal standard for the precise quantification of endogenous Cinnabarinic Acid in biological matrices by mass spectrometry. This accurate measurement is paramount for understanding the subtle dysregulations of the kynurenine pathway in disease states.

Cinnabarinic Acid: An Endogenous Modulator of Neuroinflammation

Cinnabarinic acid is an endogenous metabolite formed from the oxidative dimerization of 3-hydroxyanthranilic acid, a product of the kynurenine pathway. Its biological functions are multifaceted, with significant implications for neuroinflammation.

Mechanism of Action

The neuroprotective and immunomodulatory effects of Cinnabarinic Acid are primarily attributed to its activity at two key receptors:

-

Metabotropic Glutamate Receptor 4 (mGlu4): Cinnabarinic Acid acts as a partial agonist at the orthosteric site of mGlu4 receptors. Activation of these receptors is known to have neuroprotective effects. In the context of neuroinflammation, mGlu4 receptor activation can modulate immune responses, for instance by promoting the differentiation of regulatory T cells (Treg) over pro-inflammatory Th17 cells.

-

Aryl Hydrocarbon Receptor (AhR): Cinnabarinic Acid is also a ligand for the Aryl Hydrocarbon Receptor. AhR activation is involved in regulating immune responses and has been shown to influence the balance of T-cell subsets, further contributing to an anti-inflammatory environment.

The dual agonism of Cinnabarinic Acid at both mGlu4 and AhR positions it as a key signaling molecule at the interface of the nervous and immune systems.

Role in Neuroinflammatory Models

Preclinical studies have demonstrated the therapeutic potential of Cinnabarinic Acid in models of neuroinflammatory and neurodegenerative diseases:

-

Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, systemic administration of Cinnabarinic Acid was highly protective against the development and severity of EAE. This protective effect was associated with an increase in Treg cells and a reduction in Th17 cells.

-

Pain Models: Cinnabarinic Acid has shown analgesic effects in models of inflammatory and neuropathic pain, with its action being mediated through mGlu4 receptors at low doses.

-

Neuroprotection: Studies have shown that Cinnabarinic Acid can protect neurons from excitotoxic death.

The Critical Role of this compound as an Internal Standard

Given the low endogenous concentrations of Cinnabarinic Acid, its accurate quantification in biological samples is essential for studying its role in neuroinflammatory disorders. This is where this compound becomes indispensable.

Deuterated compounds, such as this compound, are ideal internal standards for mass spectrometry-based quantification methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key advantages of using a stable isotope-labeled internal standard are:

-

Similar Chemical and Physical Properties: this compound behaves almost identically to the endogenous, non-deuterated Cinnabarinic Acid during sample preparation (e.g., extraction, derivatization) and chromatographic separation. This co-elution ensures that any sample loss or variation in analytical processing affects both the analyte and the internal standard equally.

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties. This mass difference allows the mass spectrometer to distinguish between the endogenous Cinnabarinic Acid and the added this compound, enabling precise and accurate quantification of the endogenous analyte.

By adding a known amount of this compound to a biological sample at the beginning of the analytical workflow, researchers can normalize the signal of the endogenous Cinnabarinic Acid to that of the internal standard. This corrects for any variability in the analytical process, leading to highly reliable and reproducible measurements of Cinnabarinic Acid levels in tissues and fluids.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Cinnabarinic Acid.

| Parameter | Value | Species/Model | Reference |

| In Vivo Efficacy (EAE Model) | |||

| Protective Dose Range | 0.1-10 mg/kg, i.p. | Mouse | |

| In Vivo Efficacy (Pain Models) | |||

| Analgesic Dose (Formalin Test) | 0.125 and 0.25 mg/kg, i.p. | Mouse | |

| Analgesic Dose (CCI Model) | 0.25 mg/kg, i.p. | Mouse | |

| In Vitro Activity | |||

| mGluR4 Agonist Activity | 100 µM | HEK293 cells | |

| D-amino acid oxidase (DAAO) Inhibition (IC50) | 1.37 µM | Cell-free assay | |

| Apoptosis Induction in Thymocytes | 30 µM | Mouse primary thymocytes |

Experimental Protocols

Quantification of Cinnabarinic Acid in Biological Tissues using this compound

This protocol is a generalized representation based on methodologies described in the literature for the analysis of kynurenine pathway metabolites.

1. Sample Preparation:

- Homogenize tissue samples in an appropriate acidic solution (e.g., 4% trichloroacetic acid) to precipitate proteins.

- Centrifuge the homogenate to pellet the precipitated proteins.

- Add a known amount of this compound internal standard to the supernatant.

- Perform a liquid-liquid or solid-phase extraction to further purify the sample and concentrate the analyte.

- Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

2. LC-MS/MS Analysis:

- Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

- Separate the analytes on a suitable analytical column (e.g., C18).

- Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

- Monitor the specific mass transitions for both Cinnabarinic Acid and this compound in Multiple Reaction Monitoring (MRM) mode.

3. Data Analysis:

- Calculate the peak area ratio of the endogenous Cinnabarinic Acid to the this compound internal standard.

- Quantify the concentration of endogenous Cinnabarinic Acid by comparing this ratio to a standard curve prepared with known concentrations of Cinnabarinic Acid and a fixed concentration of the internal standard.

Visualizations

Signaling Pathways and Workflows

Caption: Simplified Kynurenine Pathway Highlighting Cinnabarinic Acid Formation.

Caption: Cinnabarinic Acid Signaling through mGlu4 and AhR.

Caption: Workflow for Quantification of Cinnabarinic Acid using CA-d4.

Conclusion

Cinnabarinic Acid is a promising endogenous metabolite with significant neuroprotective and immunomodulatory roles relevant to a range of neuroinflammatory disorders. The ability to accurately measure its endogenous levels is fundamental to understanding its physiological and pathological functions. This compound, as a stable isotope-labeled internal standard, is an essential tool for researchers, enabling precise and reliable quantification by mass spectrometry. This analytical rigor is crucial for elucidating the complex interplay of the kynurenine pathway in the context of neuroinflammation and for the development of novel therapeutic strategies targeting this pathway.

References

- 1. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Footprint of Kynurenine Pathway in Neurodegeneration: Janus-Faced Role in Parkinson’s Disorder and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Metabolic Stability of Cinnabarinic Acid-d4 In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro metabolic stability of Cinnabarinic Acid-d4 (CA-d4). Cinnabarinic acid (CA), a tryptophan metabolite of the kynurenine pathway, is an endogenous modulator of metabotropic glutamate receptors and the aryl hydrocarbon receptor, with potential neuroprotective and immunomodulatory roles.[1][2][3][4][5] Strategic deuteration of molecules like CA can offer improved pharmacokinetic properties by attenuating metabolic breakdown. This document outlines detailed experimental protocols for liver microsome, S9 fraction, and hepatocyte stability assays, and presents a framework for data analysis and interpretation. Due to the current lack of publicly available quantitative data on the metabolic stability of this compound, this guide utilizes data for the non-deuterated form and presents hypothetical comparative data for CA-d4 to illustrate the expected outcomes of such studies.

Introduction to Cinnabarinic Acid and the Rationale for Deuteration

Cinnabarinic acid is an endogenous metabolite formed from the oxidative dimerization of 3-hydroxyanthranilic acid, a product of tryptophan catabolism via the kynurenine pathway. It has garnered interest for its activity as a partial agonist at the type 4 metabotropic glutamate receptor (mGluR4) and as a ligand for the aryl hydrocarbon receptor (AhR). These interactions suggest potential therapeutic applications in neurodegenerative and inflammatory diseases.

However, studies have indicated that Cinnabarinic Acid is unstable under physiological conditions, readily reacting with nucleophiles like glutathione and undergoing degradation in aqueous solutions at physiological pH. Furthermore, in the presence of rat liver microsomes and the cofactor NADPH, Cinnabarinic Acid is rapidly metabolized. This inherent instability could limit its therapeutic potential.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug discovery to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a reduced rate of metabolism, longer half-life, and potentially improved pharmacokinetic profile. This compound is commercially available as an internal standard for quantification, implying an expectation of greater stability.

This guide details the in vitro methods to quantitatively assess the metabolic stability of CA-d4, providing a direct comparison with its non-deuterated counterpart.

Data Presentation: In Vitro Metabolic Stability

The following tables summarize hypothetical quantitative data for the metabolic stability of Cinnabarinic Acid and this compound in various in vitro systems. This data is illustrative and intended to demonstrate how experimental results would be presented.

Table 1: Metabolic Stability in Human Liver Microsomes

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Cinnabarinic Acid | 234 | 2.96 |

| This compound | > 360 (Hypothetical) | < 1.93 (Hypothetical) |

Table 2: Metabolic Stability in Human Liver S9 Fraction

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Cinnabarinic Acid | 180 (Hypothetical) | 3.85 (Hypothetical) |

| This compound | > 240 (Hypothetical) | < 2.89 (Hypothetical) |

Table 3: Metabolic Stability in Human Hepatocytes

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Cinnabarinic Acid | 150 (Hypothetical) | 4.62 (Hypothetical) |

| This compound | > 210 (Hypothetical) | < 3.30 (Hypothetical) |

Experimental Protocols

Detailed methodologies for the key in vitro metabolic stability assays are provided below.

Liver Microsomal Stability Assay

This assay assesses the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, located in the endoplasmic reticulum of hepatocytes.

Materials:

-

Cinnabarinic Acid and this compound

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

-

Preparation: Prepare a stock solution of the test compounds (Cinnabarinic Acid and this compound) and control compounds in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

-

Initiation of Reaction: Add the test compound to the incubation mixture and pre-incubate for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Termination of Reaction: Immediately stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Determine the half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).

Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.

Materials:

-

Cinnabarinic Acid and this compound

-

Pooled Human Liver S9 Fraction

-

Phosphate Buffer (100 mM, pH 7.4)

-

Cofactor mix (including NADPH, UDPGA, PAPS, and GSH)

-

Acetonitrile (ice-cold, with internal standard)

-

Control compounds

Procedure:

-

Preparation: Prepare stock solutions of the test and control compounds.

-

Incubation Mixture: Pre-warm a mixture of the S9 fraction and phosphate buffer at 37°C.

-

Initiation of Reaction: Add the test compound to the incubation mixture, followed by the cofactor mix to start the reaction.

-

Time Points and Termination: Follow the same procedure as the microsomal stability assay for collecting and terminating samples at various time points.

-

Sample Processing and Analysis: Process and analyze the samples using LC-MS/MS as described for the microsomal assay.

Data Analysis:

-

Data analysis is performed in the same manner as the microsomal stability assay to determine t1/2 and CLint.

Hepatocyte Stability Assay

This assay uses intact liver cells and is considered the gold standard for in vitro metabolism studies as it incorporates both Phase I and Phase II enzymes, as well as cellular uptake and efflux processes.

Materials:

-

Cinnabarinic Acid and this compound

-

Cryopreserved Human Hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Acetonitrile (ice-cold, with internal standard)

-

Control compounds

Procedure:

-

Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

-

Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2.

-

Time Points and Termination: At designated time points, take aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.

-

Sample Processing: Vortex and centrifuge the samples.

-

Analysis: Analyze the supernatant by LC-MS/MS.

Data Analysis:

-

Calculate the percentage of parent compound remaining over time.

-

Determine the half-life (t1/2) and intrinsic clearance (CLint) as described in the previous sections.

Visualizations

Kynurenine Pathway and Cinnabarinic Acid Formation

Caption: Simplified diagram of the Kynurenine Pathway leading to Cinnabarinic Acid.

Experimental Workflow for In Vitro Metabolic Stability Assays

Caption: General workflow for conducting in vitro metabolic stability assays.

Logical Relationship of Deuteration to Metabolic Stability

Caption: The impact of deuteration on the metabolic stability of a compound.

Conclusion

The in vitro metabolic stability of this compound is a critical parameter to evaluate its potential as a therapeutic agent. This guide provides the necessary framework for conducting these assessments using liver microsomes, S9 fractions, and hepatocytes. While quantitative data for CA-d4 is not yet available in the public domain, the provided protocols and illustrative data tables offer a clear path for researchers to perform these studies and interpret the results. The expected outcome is that deuteration will significantly enhance the metabolic stability of Cinnabarinic Acid, a hypothesis that can be rigorously tested using the methodologies outlined herein. Further studies are warranted to generate empirical data and fully characterize the metabolic profile of this promising deuterated compound.

References

- 1. A Review on the Role and Function of Cinnabarinic Acid, a “Forgotten” Metabolite of the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unstability of cinnabarinic acid, an endogenous metabolite of tryptophan, under situations mimicking physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnabarinic acid - Wikipedia [en.wikipedia.org]

- 4. A Review on the Role and Function of Cinnabarinic Acid, a “Forgotten” Metabolite of the Kynurenine Pathway [mdpi.com]

- 5. A Review on the Role and Function of Cinnabarinic Acid, a "Forgotten" Metabolite of the Kynurenine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnabarinic Acid-d4: A Technical Guide for Investigating Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Cinnabarinic Acid-d4 in the nuanced investigation of tryptophan metabolism. It provides a comprehensive overview of the kynurenine pathway, the significance of cinnabarinic acid, and the utility of its deuterated analog in quantitative analysis. This document details experimental protocols and presents key data to facilitate the integration of this compound into advanced research and drug development programs.

Introduction: The Kynurenine Pathway and Cinnabarinic Acid

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, a cascade that produces a variety of bioactive molecules.[1][2][3] This pathway is integral to numerous physiological and pathological processes, including neurotransmission, immune response, and inflammation.[1][3] An imbalance in the kynurenine pathway metabolites has been implicated in a range of disorders, from neurodegenerative diseases to cancer.

Cinnabarinic acid is a metabolite of the kynurenine pathway, formed by the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid. It has garnered significant interest due to its biological activities, notably as a partial agonist of the metabotropic glutamate receptor 4 (mGluR4) and as a ligand for the aryl hydrocarbon receptor (AhR). These interactions suggest its potential role in neuroprotection and immunomodulation. Given its low endogenous concentrations and potential instability under physiological conditions, highly sensitive and accurate quantification methods are essential for elucidating its precise roles in health and disease.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for matrix effects and variations in sample preparation and instrument response. This compound is designed for this purpose, serving as an ideal internal standard for the accurate quantification of endogenous cinnabarinic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis of this compound

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

The key step is the introduction of deuterium atoms onto the 3-hydroxyanthranilic acid precursor. This can be achieved through various deuteration methods, such as acid- or base-catalyzed H-D exchange on the aromatic ring of a suitable precursor to 3-hydroxyanthranilic acid. Once 3-hydroxyanthranilic acid-d4 is obtained, it can be subjected to oxidative dimerization to yield this compound. This dimerization can be achieved using various oxidizing agents, such as manganese (IV) oxide, or enzymatically.

Experimental Protocols: Quantitative Analysis of Cinnabarinic Acid using LC-MS/MS

The following protocol provides a general framework for the quantification of cinnabarinic acid in biological matrices, such as plasma or tissue homogenates, using this compound as an internal standard.

Materials and Reagents

-

Cinnabarinic Acid standard

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

-

Thaw Samples: Thaw biological samples on ice.

-

Spike Internal Standard: To a 100 µL aliquot of the sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for sample preparation.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation and applications.

| Parameter | Setting |

| LC Column | C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cinnabarinic Acid | To be determined empirically | To be determined empirically |

| This compound | To be determined empirically | To be determined empirically |

Note: The exact m/z values for the precursor and product ions for both cinnabarinic acid and its deuterated internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte (cinnabarinic acid) to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing a series of standards with known concentrations of cinnabarinic acid and a constant concentration of this compound.

Quantitative Data and Applications

The use of this compound as an internal standard allows for the precise and accurate measurement of cinnabarinic acid in various biological samples. This enables researchers to investigate subtle changes in the kynurenine pathway associated with different physiological and pathological states.

Table 1: Representative Concentrations of Kynurenine Pathway Metabolites in Human Plasma

| Metabolite | Concentration Range (µM) |

| Tryptophan | 50 - 100 |

| Kynurenine | 1 - 3 |

| Kynurenic Acid | 0.02 - 0.05 |

| Cinnabarinic Acid | Typically in the low nM range |

Note: These are approximate ranges and can vary based on factors such as age, diet, and health status.

Table 2: Performance Characteristics of a Typical LC-MS/MS Method for Kynurenine Pathway Metabolites

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 nM |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 10% |

| Accuracy (% bias) | ± 15% |

Signaling Pathways and Logical Relationships

The Kynurenine Pathway

The following diagram illustrates the central role of the kynurenine pathway in tryptophan metabolism and the position of cinnabarinic acid.

Caption: Simplified overview of the kynurenine pathway.

Role of this compound in Quantitative Analysis

The following diagram illustrates the logical relationship of using an internal standard for accurate quantification.

Caption: Logic of stable isotope dilution analysis.

Conclusion

This compound is an indispensable tool for researchers investigating the intricate role of the kynurenine pathway in health and disease. Its use as an internal standard in LC-MS/MS-based methods enables the highly accurate and precise quantification of endogenous cinnabarinic acid. This technical guide provides a foundational understanding and practical framework for the application of this compound, empowering scientists to unravel the complexities of tryptophan metabolism and to accelerate the development of novel therapeutics targeting this critical pathway.

References

- 1. A Review on the Role and Function of Cinnabarinic Acid, a “Forgotten” Metabolite of the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unstability of cinnabarinic acid, an endogenous metabolite of tryptophan, under situations mimicking physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Commercial Suppliers and Availability of Cinnabarinic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Cinnabarinic Acid-d4, a crucial internal standard for the accurate quantification of cinnabarinic acid in various biological matrices. This document also outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and details the key signaling pathways associated with its non-deuterated counterpart.

Commercial Availability

This compound is available from several commercial suppliers, catering to the needs of the research and drug development communities. The following tables summarize the currently available products and their key specifications.

Supplier Information

| Supplier | Website | Contact Information |

| Cayman Chemical | --INVALID-LINK-- | Available on website |

| Clearsynth | --INVALID-LINK-- | Available on website |

| LGC Standards | --INVALID-LINK-- | Available on website |

| CDN Isotopes | --INVALID-LINK-- | Available on website |

| Biomol | --INVALID-LINK-- | Available on website |

| MedChemExpress | --INVALID-LINK-- | Available on website |

Product Specifications

| Supplier | Catalog Number | Purity | Available Unit Sizes | Storage Conditions |

| Cayman Chemical | 37209 | ≥99% deuterated forms (d1-d4)[1] | 1 mg, 5 mg, 10 mg | -20°C[1] |

| Clearsynth | - | High quality | Inquire for details | Inquire for details |

| LGC Standards | TRC-C442002 | - | 2.5 mg, 10 mg, 25 mg[2] | Inquire for details |

| CDN Isotopes | D-8186 | 98 atom % D[3] | 5 mg, 10 mg[3] | Room temperature |

| Biomol | Cay37209-1 | >99% deuterated forms (d1-d4) | Inquire for details | -20°C |

| MedChemExpress | HY-112439S | - | Inquire for details | Inquire for details |

Experimental Protocol: Quantification of Cinnabarinic Acid using this compound as an Internal Standard by LC-MS/MS

The following is a representative protocol for the quantification of cinnabarinic acid in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard. This protocol is based on established methodologies for the analysis of related kynurenine pathway metabolites.

Materials and Reagents

-

Cinnabarinic Acid (unlabeled standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standard and Internal Standard Stock Solutions

-

Cinnabarinic Acid Stock Solution (1 mg/mL): Accurately weigh 1 mg of cinnabarinic acid and dissolve it in 1 mL of a suitable solvent (e.g., DMSO, Methanol).

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the unlabeled standard.

Store stock solutions at -20°C or as recommended by the supplier.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare a series of calibration standards by spiking known concentrations of the cinnabarinic acid stock solution into the biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation

-

Thaw biological samples, calibration standards, and QC samples on ice.

-

To 100 µL of each sample, add a fixed amount of this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).

-

Vortex briefly to mix.

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile (e.g., 300 µL).

-

Vortex thoroughly for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to achieve separation of cinnabarinic acid from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both cinnabarinic acid and this compound.

-

Cinnabarinic Acid: Determine the optimal transition (e.g., m/z 301.0 -> [fragment ion]).

-

This compound: Determine the optimal transition (e.g., m/z 305.0 -> [fragment ion]).

-

Data Analysis

-

Integrate the peak areas for both cinnabarinic acid and this compound.

-

Calculate the peak area ratio (cinnabarinic acid / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of cinnabarinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Cinnabarinic acid, the non-deuterated form of the internal standard, is a biologically active molecule involved in several key signaling pathways. Understanding these pathways is crucial for researchers studying its physiological and pathological roles.

Kynurenine Pathway and Cinnabarinic Acid Formation

Cinnabarinic acid is a metabolite of the kynurenine pathway, which is the primary route for tryptophan catabolism.

Caption: Simplified overview of the Kynurenine Pathway leading to Cinnabarinic Acid.

Cinnabarinic Acid-Mediated mGluR4 Activation

Cinnabarinic acid is an agonist of the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor.

Caption: Cinnabarinic Acid activation of the mGluR4 signaling pathway.

Apoptosis Induction by Cinnabarinic Acid

Cinnabarinic acid has been shown to induce apoptosis in certain cell types, such as thymocytes.

Caption: Proposed mechanism of Cinnabarinic Acid-induced apoptosis.

General Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard.

Caption: General workflow for quantification using an internal standard.

References

In-Depth Technical Guide: Safety and Handling of Cinnabarinic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Cinnabarinic Acid-d4, intended for use in a laboratory setting. Given that specific safety and toxicological data for the deuterated form are not extensively available, this document incorporates data from the non-deuterated parent compound, Cinnabarinic Acid, as a close surrogate. The safety profile of the deuterated compound is expected to be very similar to the unlabeled form.

Chemical and Physical Properties

This compound is a deuterated analog of Cinnabarinic Acid, primarily used as an internal standard for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

| Property | Data |

| Formal Name | 2-amino-3-oxo-3H-phenoxazine-4,6,7,8-d4-1,9-dicarboxylic acid |

| Molecular Formula | C₁₄H₄D₄N₂O₆ |

| Formula Weight | 304.3 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years when stored properly |

Hazard Identification and Toxicology

While some safety data sheets classify Cinnabarinic Acid as not hazardous, others indicate that it may cause irritation to the mucous membranes and upper respiratory tract. It may also be harmful through inhalation, ingestion, or skin absorption. The toxicological properties of Cinnabarinic Acid and its deuterated form have not been thoroughly investigated. Therefore, it is prudent to handle this compound as potentially hazardous.

Summary of Potential Hazards:

-

Eye Irritation: May cause eye irritation.

-

Skin Irritation: May cause skin irritation.

-

Respiratory Tract Irritation: May be irritating to the respiratory system.

-

Harmful if Swallowed/Inhaled/Absorbed: May be harmful if ingested, inhaled, or absorbed through the skin.

Due to the lack of comprehensive toxicological data, no specific exposure limits (e.g., PEL, TLV) have been established for this compound. Standard laboratory hygiene practices should be strictly followed.

Experimental Protocols

Specific experimental protocols for the safety and toxicity testing of this compound are not publicly available. The following are generalized best-practice laboratory procedures for handling solid chemical compounds of a similar nature.

General Handling Protocol for Solid this compound:

-

Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

-

Weighing: To avoid generating dust, weigh the solid compound in a contained manner (e.g., using a weighing boat and carefully transferring it).

-

Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If using DMSO, be aware that it can enhance the skin absorption of other chemicals.

-

Storage: Keep the container tightly closed when not in use and store it at the recommended temperature of -20°C.

-

Cleanup: Clean the work area thoroughly after handling. Dispose of any contaminated materials as chemical waste.

Handling and Storage

| Guideline | Recommendation |

| Handling Precautions | Avoid contact with eyes, skin, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[1] |

| Ventilation | Use in a well-ventilated area or a chemical fume hood. |

| Storage Conditions | Store in a tightly sealed container at -20°C in a dry place. |

| Incompatible Materials | Strong oxidizing agents. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Accidental Release and Disposal

Spill Response:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Carefully sweep up the solid material, avoiding dust generation.

-

Collect: Place the spilled material into a sealed container for disposal.

-

Clean: Clean the spill area with a suitable solvent and then with soap and water.

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter the environment.

Visual Guides: Workflows and Pathways

Caption: Workflow for handling a solid chemical spill.

Caption: Decision workflow for personal protective equipment.

Caption: First aid procedures for different exposure routes.

References

Methodological & Application

Application Note: Quantitative Analysis of Cinnabarinic Acid in Biological Matrices using Cinnabarinic Acid-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of cinnabarinic acid in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Cinnabarinic Acid-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation. Detailed protocols for sample preparation, LC-MS/MS parameters, and data analysis are provided for researchers in drug metabolism, pharmacokinetics, and neuroscience.

Introduction

Cinnabarinic acid is a crucial metabolite in the kynurenine pathway, which is the primary route of tryptophan catabolism.[1] Dysregulation of the kynurenine pathway and altered levels of its metabolites, including cinnabarinic acid, have been implicated in a variety of neurological and inflammatory disorders.[1] Accurate and precise quantification of cinnabarinic acid in biological samples is therefore essential for understanding its physiological and pathological roles.

LC-MS/MS is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[2] The internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations during sample processing and analysis, leading to highly reliable results.[2]

This application note provides a comprehensive protocol for the determination of cinnabarinic acid using this compound as an internal standard.

Signaling Pathway Context: The Kynurenine Pathway

Caption: Simplified overview of the Kynurenine Pathway leading to Cinnabarinic Acid.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Cinnabarinic Acid is depicted below.

Caption: General workflow for the quantification of Cinnabarinic Acid using LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Cinnabarinic Acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cinnabarinic Acid and this compound in methanol to prepare 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the Cinnabarinic Acid stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 100 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Value |

| MS System | Sciex 6500 QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Cinnabarinic Acid | 301.2 | 264.7 | 100 | 25 |

| 301.2 | 237.4 | 100 | 30 | |

| This compound (IS) | 305.3 | 268.7 | 100 | 25 |

| 305.3 | 241.4 | 100 | 30 |

*Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the unlabeled compound and the +4 Da mass shift. These transitions should be empirically optimized on the specific mass spectrometer being used.

Data Presentation and Results

A calibration curve is constructed by plotting the peak area ratio of Cinnabarinic Acid to this compound against the concentration of the calibration standards. The concentration of Cinnabarinic Acid in unknown samples is then determined from this curve.

Hypothetical Quantitative Data

The following tables represent typical performance characteristics expected from a validated LC-MS/MS method for Cinnabarinic Acid using this compound as an internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |